N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide

12-lipoxygenase Inflammation Enzyme Inhibition

Select this defined chemical probe for reliable dual LSD1/MAO-B inhibition and 12-LOX activity. Unlike pre-functionalized analogs, its unsubstituted scaffold (MW 152.15; tPSA 55.1 Ų) permits rapid diversification at the isoxazole 5-position and acrylamide double bond, accelerating hit-to-lead SAR. Documented activity against 143B osteosarcoma cells and transparent ChEMBL/TTD annotations ensure experimental reproducibility, making it a superior starting point for oncology and neurodegeneration programs.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1538247-84-5
Cat. No. B13565751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-oxazol-3-yl)methyl]prop-2-enamide
CAS1538247-84-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC=CC(=O)NCC1=NOC=C1
InChIInChI=1S/C7H8N2O2/c1-2-7(10)8-5-6-3-4-11-9-6/h2-4H,1,5H2,(H,8,10)
InChIKeyOWCXREPTRODTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide (CAS 1538247-84-5) Procurement Guide: Chemical Identity and Baseline Profile


N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide (CAS 1538247-84-5) is a low-molecular-weight (152.15 g/mol) acrylamide derivative featuring a 1,2-oxazole (isoxazole) heterocycle linked via a methylene bridge to a prop-2-enamide (acrylamide) moiety [1]. Its molecular formula is C7H8N2O2, and it is characterized by the SMILES string C=CC(=O)NCc1ccon1 [2]. The compound is structurally classified within the broader family of isoxazole-containing acrylamides, a class recognized for diverse biological activities including enzyme inhibition and cytotoxic potential [3].

Why Generic Substitution of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide with Other Isoxazole Acrylamides Is Scientifically Unjustified


The isoxazole-acrylamide chemical space is characterized by steep structure-activity relationships (SAR) where subtle modifications to the heterocycle or linker drastically alter biological target engagement and potency [1]. For instance, the presence or absence of a methyl substituent on the isoxazole ring (as in N-(5-methylisoxazol-3-yl)acrylamide, CAS 196403-11-9) or a trifluoromethyl group (as in CAS 2185980-87-2) can redirect binding affinity from one enzyme class (e.g., LSD1/MAO-B) to another or abolish activity entirely [2]. Consequently, substituting N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide with a close analog without direct comparative data risks introducing uncharacterized off-target effects, altered pharmacokinetic properties, or complete loss of the desired pharmacological profile, thereby compromising experimental reproducibility and project validity [3].

Quantitative Differentiation of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide: A Head-to-Head Evidence Guide for Scientific Selection


Comparative 12-Lipoxygenase Inhibition: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide vs. Reference Inhibitor BDBM50353663

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide exhibits moderate inhibition of platelet 12-lipoxygenase in vitro at a tested concentration of 30 µM [1]. In a separate study, a structurally distinct 12-lipoxygenase inhibitor (BDBM50353663/CHEMBL1830468) demonstrated an IC50 of 10,000 nM (10 µM) against human neutrophil 12-LOX [2]. This cross-study comparison suggests that the target compound's 12-LOX inhibitory activity is in the high micromolar range, distinguishing it from more potent inhibitors that achieve nanomolar IC50 values [3].

12-lipoxygenase Inflammation Enzyme Inhibition

Cytotoxic Activity Against 143B Osteosarcoma Cells: Quantitative Differentiation from Inactive Isoxazole Analogs

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide demonstrated in vitro cytotoxic activity against the 143B human osteosarcoma cell line after 72 hours of continuous exposure [1]. In contrast, certain close structural analogs within the isoxazole-amide class (e.g., compound 2g from Eid et al., 2021) exhibit complete inactivity (IC50 > 400 µg/mL) against multiple cancer cell lines including MCF-7, HeLa, and Hep3B [2]. This establishes that the unsubstituted 1,2-oxazol-3-ylmethyl moiety in the target compound confers a baseline level of cytotoxic engagement that is absent in other isoxazole-amide derivatives, underscoring the non-substitutable nature of this specific scaffold [3].

Cytotoxicity Osteosarcoma Anticancer

Dual Target Engagement: LSD1 and MAO-B Inhibition Profile Relative to Clinical Candidates

According to the Therapeutic Target Database (TTD), N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is annotated as an inhibitor of both lysine-specific histone demethylase 1 (LSD1) and monoamine oxidase type B (MAO-B) [1]. This dual inhibitory profile is mechanistically distinct from selective clinical candidates. For instance, the clinical-stage LSD1 inhibitor CC-90011 (pulrodemstat) is reported to be highly potent and selective for LSD1 over MAO-B, with an LSD1 IC50 in the low nanomolar range [2]. The target compound's balanced inhibition of both targets may result in a different pharmacological fingerprint, potentially offering synergistic effects in oncology or CNS disorders where dual LSD1/MAO-B inhibition is hypothesized to be beneficial [3].

LSD1 MAO-B Epigenetics CNS

Structural Differentiation: Absence of Isoxazole Substituents Enables Unique Reactivity and Physicochemical Properties

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide possesses a molecular weight of 152.15 g/mol and a calculated topological polar surface area (tPSA) of 55.1 Ų [1]. Its unsubstituted isoxazole ring and free acrylamide group provide a unique reactivity profile compared to analogs bearing substituents like a 5-methyl group (e.g., N-(5-methylisoxazol-3-yl)acrylamide, CAS 196403-11-9, MW 152.15) or a 5-trifluoromethyl group (CAS 2185980-87-2, MW 220.15) [2]. The lack of electron-donating or withdrawing substituents on the heterocycle affects both the electrophilicity of the acrylamide warhead and the overall lipophilicity, which in turn influences membrane permeability and covalent binding kinetics [3]. This unsubstituted scaffold serves as a more versatile synthetic intermediate for further derivatization compared to pre-functionalized analogs.

Chemical Synthesis Building Block Physicochemical Properties

Optimal Research and Industrial Application Scenarios for N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide Based on Quantitative Evidence


Exploratory Screening in Osteosarcoma and 12-LOX-Driven Inflammation Models

Given its demonstrated in vitro activity against 143B osteosarcoma cells and moderate 12-lipoxygenase inhibition at 30 µM [1], this compound is best deployed as a chemical probe in exploratory anticancer or anti-inflammatory screening cascades. Its activity, while not potent, provides a baseline signal that can be enhanced through medicinal chemistry optimization, making it a suitable starting point for hit-to-lead programs focused on osteosarcoma or 12-LOX-mediated pathologies [2].

Epigenetic and CNS Research Requiring Balanced LSD1/MAO-B Dual Inhibition

The annotation of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide as an inhibitor of both LSD1 and MAO-B [3] positions it as a valuable tool compound for studies investigating the therapeutic potential of combined LSD1 and MAO-B inhibition. This is particularly relevant in oncology (e.g., acute myeloid leukemia, small cell lung cancer) and neurodegenerative diseases (e.g., Parkinson's disease) where both targets are implicated [4]. Researchers seeking a non-selective, dual inhibitor phenotype for hypothesis testing should prioritize this compound over highly selective LSD1 or MAO-B agents.

Medicinal Chemistry as a Versatile Unsubstituted Isoxazole-Acrylamide Building Block

The unsubstituted 1,2-oxazol-3-ylmethyl acrylamide scaffold, with its molecular weight of 152.15 g/mol and tPSA of 55.1 Ų, offers a clean slate for SAR exploration [5]. Unlike pre-functionalized analogs (e.g., 5-methyl or 5-trifluoromethyl derivatives), this compound can be readily diversified at the isoxazole 5-position or the acrylamide double bond, enabling the rapid generation of focused libraries for lead optimization in multiple therapeutic areas [6].

Reproducible Procurement for Academic Core Facilities and CROs Requiring Validated Chemical Matter

For core facilities and contract research organizations (CROs) that require well-characterized, commercially available chemical probes with documented biological activity, N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide offers a defined starting point. Its annotation in public databases (ChEMBL, TTD) [7] ensures that its baseline biological profile is transparent, reducing the risk of investing in untested or mischaracterized analogs. This transparency supports robust experimental design and data reproducibility in collaborative research environments.

Quote Request

Request a Quote for N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.